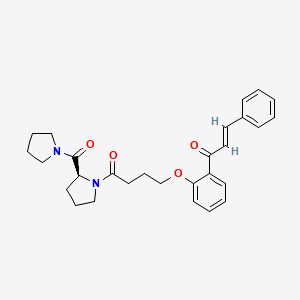
Ferrous acetylcysteine dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferrous acetylcysteine dihydrate is a coordination compound that combines ferrous ions (Fe²⁺) with acetylcysteine, a derivative of the amino acid cysteine
準備方法
Synthetic Routes and Reaction Conditions
Ferrous acetylcysteine dihydrate can be synthesized through the reaction of ferrous salts, such as ferrous sulfate or ferrous chloride, with acetylcysteine in an aqueous medium. The reaction typically involves dissolving the ferrous salt in water, followed by the addition of acetylcysteine. The mixture is then stirred and heated to promote the formation of the coordination compound. The resulting product is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like crystallization and purification may be employed to obtain the desired compound in its dihydrate form.
化学反応の分析
Types of Reactions
Ferrous acetylcysteine dihydrate can undergo various chemical reactions, including:
Oxidation: The ferrous ion (Fe²⁺) can be oxidized to ferric ion (Fe³⁺) under suitable conditions.
Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.
Substitution: Ligand exchange reactions can occur, where acetylcysteine is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Ligand exchange can be facilitated by adding competing ligands such as ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Oxidation: Ferric acetylcysteine complexes.
Reduction: Reduced ferrous complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Chemistry
Ferrous acetylcysteine dihydrate is used as a precursor for the synthesis of various iron-containing compounds. It serves as a model compound for studying coordination chemistry and redox behavior of iron complexes.
Biology
In biological research, this compound is investigated for its potential antioxidant properties. Acetylcysteine is known to replenish glutathione levels, and its combination with iron may enhance its biological activity.
Medicine
The compound is explored for its potential therapeutic applications, particularly in treating conditions related to oxidative stress and iron deficiency. Acetylcysteine’s mucolytic properties, combined with iron supplementation, may offer dual benefits in certain medical conditions.
Industry
In industrial applications, this compound can be used in the formulation of supplements and pharmaceuticals. Its role as a catalyst in chemical reactions is also being studied.
作用機序
Ferrous acetylcysteine dihydrate exerts its effects through the combined action of ferrous ions and acetylcysteine. The ferrous ions participate in redox reactions, while acetylcysteine acts as an antioxidant by replenishing glutathione levels. The compound may target cellular pathways involved in oxidative stress and iron metabolism, thereby exerting protective and therapeutic effects.
類似化合物との比較
Similar Compounds
Ferrous oxalate dihydrate: Another iron coordination compound with different ligands.
Ferric acetylcysteine: The oxidized form of ferrous acetylcysteine.
Ferrous sulfate: A commonly used iron supplement.
Uniqueness
Ferrous acetylcysteine dihydrate is unique due to the presence of acetylcysteine, which imparts additional antioxidant properties. This makes it distinct from other ferrous compounds that do not have such properties. The combination of iron and acetylcysteine offers potential dual benefits in both antioxidant activity and iron supplementation.
特性
CAS番号 |
111056-17-8 |
|---|---|
分子式 |
C10H20FeN2O8S2 |
分子量 |
416.3 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-sulfanylpropanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C5H9NO3S.Fe.2H2O/c2*1-3(7)6-4(2-10)5(8)9;;;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*4-;;;/m00.../s1 |
InChIキー |
IIQXFIHAZSIZTA-QDILMJESSA-L |
異性体SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].O.O.[Fe+2] |
正規SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].O.O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















